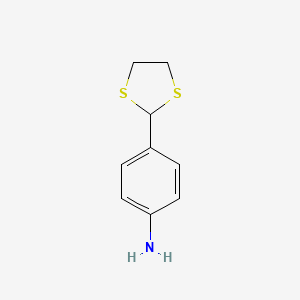
4-(1,3-Dithiolan-2-yl)aniline
Übersicht
Beschreibung
“4-(1,3-Dithiolan-2-yl)aniline” is a chemical compound with the molecular formula C9H11NS2 . It has a molecular weight of 197.33 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that analogs of p-Aminophenyl arsenoxide (p-APAO), such as “4-(1,3,2-dithiarsolan-2-yl)aniline” (p-APDTAs), have shown improved cytotoxicity toward several solid tumor cell lines with lower toxicity to normal cells .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 57-59°C .Wissenschaftliche Forschungsanwendungen
1. Electrochemical Applications
4-(1,3-Dithiolan-2-yl)aniline and its derivatives have been utilized in various electrochemical applications. For instance, Shahhosseini et al. (2016) synthesized a novel polymer based on a similar monomer for use in dye-sensitized solar cells, demonstrating its potential in photovoltaic applications with an increased energy conversion efficiency compared to Pt counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016). Similarly, Li et al. (2017) developed novel electrochromic materials using donor–acceptor systems incorporating variants of this compound, which showed promising properties for applications in the near-infrared region (Li, Liu, Ju, Zhang, & Zhao, 2017).
2. Synthesis of Thiophenes and Dihydrothiophenes
Fang et al. (2014) highlighted the use of 4-(1,3-dithiolan-2-ylidene)but-1-ynes in synthesizing thiophenes and dihydrothiophenes, showcasing its role in producing sulfur heterocycles (Fang, Liao, Yang, Wang, Zhou, Yang, & Bi, 2014).
3. Organic Electroluminescent (EL) Devices
Doi et al. (2003) investigated a class of compounds including variants of this compound for their potential as emitting materials in organic electroluminescent devices. These materials demonstrated multicolor light emission, including white light, and high performance as host materials for emissive dopants in EL devices (Doi, Kinoshita, & Okumoto, 2003).
4. Aromatic Derivatives Synthesis
Gondi and Son (2005) reported on the synthesis of new aromatic derivatives containing the 1,3-dithiolane moiety, attaching 1,3-dithiolane groups to aromatic compounds via simple reactions. These compounds displayed stability and potential for various applications (Gondi & Son, 2005).
5. Corrosion Inhibition
Daoud et al. (2014) synthesized a compound related to this compound for use as a corrosion inhibitor in mild steel. This study demonstrated the compound's efficiency in inhibiting corrosion in acidic environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).
6. Biosensing Applications
Azak et al. (2016) utilized derivatives of dithionepyrrole, which include this compound structures, in constructing glucose biosensors. These biosensors demonstrated good linearity and sensitivity for glucose detection, indicating potential for biomedical applications (Azak, Kurbanoglu, Yildiz, & Ozkan, 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-(1,3-Dithiolan-2-yl)aniline is the promyelocytic leukemia–retinoic acid receptor alpha (PML–RARα) fusion protein . This fusion protein is a result of chromosomal rearrangements that juxtapose the promyelocytic leukemia (PML) gene and the retinoic acid receptor alpha (RARα) gene . It is found in over 98% of cases of human acute promyelocytic leukemia (APL) .
Mode of Action
this compound interacts with the PML–RARα fusion protein in a similar manner to arsenic trioxide . It is capable of covalently modifying a cysteine-rich region of the PML moiety of the PML–RARα fusion protein . This leads to proteasome-dependent degradation of the oncogenic PML–RARα fusion protein .
Biochemical Pathways
The degradation of the PML–RARα fusion protein disrupts the proliferation of APL cells .
Pharmacokinetics
It is noted that organic arsenic compounds like this compound provide better options for pharmaceutical optimization compared to arsenic trioxide .
Result of Action
The result of the action of this compound is the improved cytotoxicity toward several solid tumor cell lines with lower toxicity to normal cells . This suggests a feasible approach to improve the therapeutic index of arsenic-containing compounds as chemotherapeutic agents .
Action Environment
It’s worth noting that the compound’s storage temperature is room temperature , which may suggest its stability under normal environmental conditions.
Eigenschaften
IUPAC Name |
4-(1,3-dithiolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTRNWONBRLAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380909 | |
| Record name | 4-(1,3-dithiolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94838-73-0 | |
| Record name | 4-(1,3-dithiolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



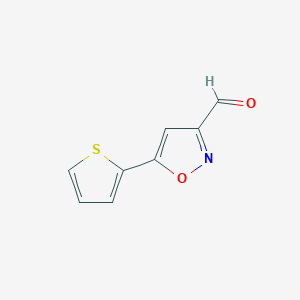
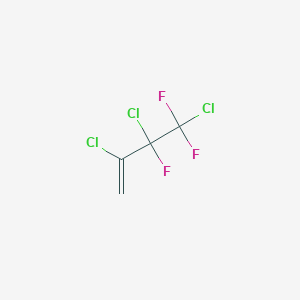
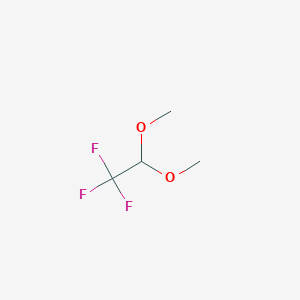





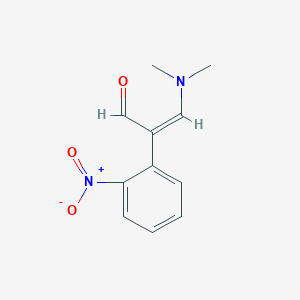
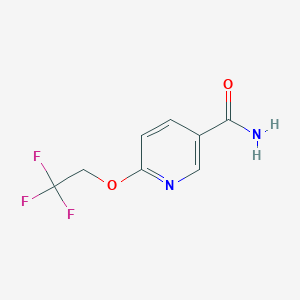
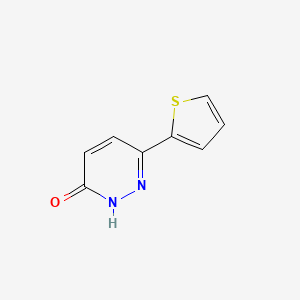

![2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1333461.png)
